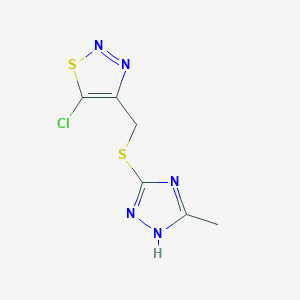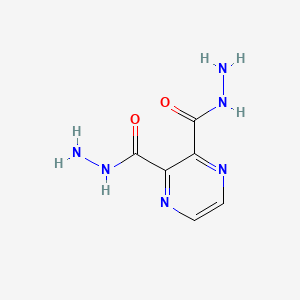
Pyrazine-2,3-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2,3-dicarbohydrazide is a nitrogen-containing heterocyclic compound derived from pyrazine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring two hydrazide groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-dicarbohydrazide typically begins with pyrazine-2,3-dicarboxylic acid. The acid is first converted to its corresponding diester using absolute ethanol and glacial acetic acid as a catalyst. The resulting diester undergoes hydrazinolysis with hydrazine hydrate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions: Pyrazine-2,3-dicarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydrazide groups.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Pyrazine-2,3-dicarbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of pyrazine-2,3-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
類似化合物との比較
Pyrazinamide: An antituberculosis agent with a similar pyrazine core structure.
Pyrazine-2,3-dicarboxylic acid: The precursor for pyrazine-2,3-dicarbohydrazide synthesis.
2-Azetidinone derivatives: Compounds derived from pyrazine-2,3-dicarboxylic acid with notable antimicrobial properties.
Uniqueness: this compound stands out due to its dual hydrazide groups, which provide unique reactivity and versatility in forming various derivatives. This makes it a valuable compound for developing new materials and drugs with specific properties.
特性
分子式 |
C6H8N6O2 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
pyrazine-2,3-dicarbohydrazide |
InChI |
InChI=1S/C6H8N6O2/c7-11-5(13)3-4(6(14)12-8)10-2-1-9-3/h1-2H,7-8H2,(H,11,13)(H,12,14) |
InChIキー |
RFVTXCAFJYZICS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)C(=O)NN)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
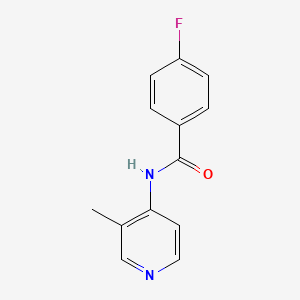
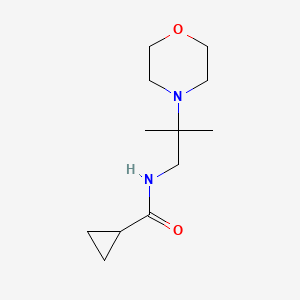
![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)

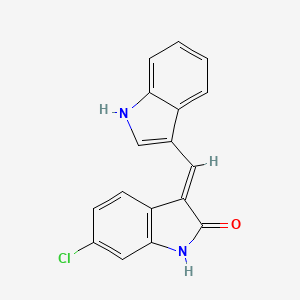
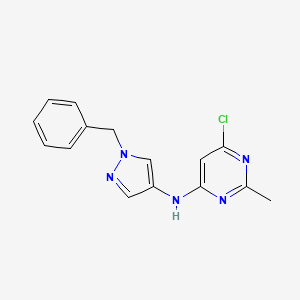
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)
![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
